molecular formula C21H29NO5 B13094856 Methyl6-(2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)-6-oxohexanoate

Methyl6-(2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)-6-oxohexanoate

Cat. No.: B13094856
M. Wt: 375.5 g/mol
InChI Key: YYERLNJPSOPFHO-UHFFFAOYSA-N
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Description

Methyl 6-(2-(1,4-dioxa-8-azaspiro[45]decan-8-ylmethyl)phenyl)-6-oxohexanoate is a complex organic compound featuring a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-(2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)-6-oxohexanoate typically involves multiple steps, starting with the preparation of the spirocyclic intermediate, 1,4-dioxa-8-azaspiro[4.5]decane. This intermediate can be synthesized through the reaction of piperidone with ethylene glycol under acidic conditions .

The next step involves the introduction of the phenyl group and the formation of the ester linkage. This can be achieved through a series of reactions, including Friedel-Crafts acylation and esterification. The final product is obtained after purification through techniques such as column chromatography and recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of methyl 6-(2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)-6-oxohexanoate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to various enzymes and receptors, potentially inhibiting their activity. This can lead to a range of biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-(2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)-6-oxohexanoate is unique due to its combination of a spirocyclic structure with a phenyl group and an ester linkage. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

Molecular Formula

C21H29NO5

Molecular Weight

375.5 g/mol

IUPAC Name

methyl 6-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-6-oxohexanoate

InChI

InChI=1S/C21H29NO5/c1-25-20(24)9-5-4-8-19(23)18-7-3-2-6-17(18)16-22-12-10-21(11-13-22)26-14-15-27-21/h2-3,6-7H,4-5,8-16H2,1H3

InChI Key

YYERLNJPSOPFHO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCC(=O)C1=CC=CC=C1CN2CCC3(CC2)OCCO3

Origin of Product

United States

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